Melting‑Point Differentiation: 2‑Cl vs. 3‑Cl Benzylthio Isomers
The 2‑chlorobenzylthio substituent confers a markedly higher melting point (mp 144–145 °C) than the 3‑chlorobenzylthio positional isomer (mp 117–118 °C), indicating significant differences in crystal‑lattice packing energy and, consequently, in solubility and physical stability under laboratory handling [1]. This metric is routinely used by procurement scientists to assess batch consistency and ease of formulation.
| Evidence Dimension | Melting point (capillary, compound 2 vs. compound 6 in patent series) |
|---|---|
| Target Compound Data | 144–145 °C (2‑chlorobenzyl) [1] |
| Comparator Or Baseline | 117–118 °C (3‑chlorobenzyl) [1] |
| Quantified Difference | ΔTₘ = 27–28 °C higher for the 2‑Cl isomer |
| Conditions | Solids recrystallized from absolute ethanol; measured in open capillary tubes as described in patent CN103373987A |
Why This Matters
A 27–28 °C increase in melting point reduces the risk of hygroscopic melting during ambient storage and simplifies gravimetric dispensing in high‑throughput screening, making the 2‑Cl compound the more robust choice for automated compound‑management workflows.
- [1] CN103373987A – A class of triazole derivatives containing pyrazine ring and its preparation method and application. Published 2012-04-12. Example 2 (2-Cl) and Example 5 (3-Cl) provide melting points and yields. View Source
